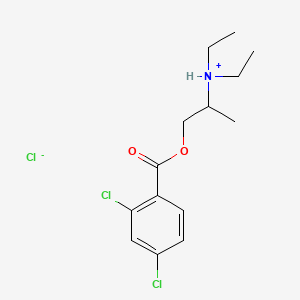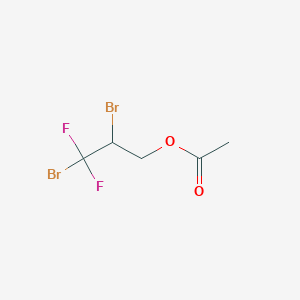
Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by its unique structure, which includes nonyl and dioctyl groups, as well as multiple oxo and oxa functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the formation of the desired product.
Solvent: Organic solvents such as toluene or dichloromethane are commonly used.
Catalysts: Catalysts may be employed to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like flow chemistry may also be utilized to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The nonyl and dioctyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-tin compounds, while reduction may produce tin-hydride derivatives.
Aplicaciones Científicas De Investigación
Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential in drug delivery systems due to its unique structure.
Industry: Utilized as a stabilizer in the production of PVC and other polymers.
Mecanismo De Acción
The mechanism of action of Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s organotin core can bind to thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its lipophilic nonyl and dioctyl groups facilitate its incorporation into lipid membranes, affecting membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol: Another organotin compound with similar applications but different structural features.
Dioctyltin oxide: Shares the dioctyl groups but lacks the complex oxo and oxa functionalities.
Tributyltin chloride: A well-known organotin compound with biocidal properties.
Uniqueness
Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is unique due to its combination of nonyl and dioctyl groups, along with multiple oxo and oxa functionalities. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
69239-37-8 |
|---|---|
Fórmula molecular |
C42H76O8Sn |
Peso molecular |
827.8 g/mol |
Nombre IUPAC |
4-O-[[(Z)-4-nonoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-nonyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C13H22O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-11-17-13(16)10-9-12(14)15;2*1-3-5-7-8-6-4-2;/h2*9-10H,2-8,11H2,1H3,(H,14,15);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; |
Clave InChI |
MNJFGAMANIHORO-BGSQTJHASA-L |
SMILES isomérico |
CCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)






![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)





